4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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Overview
Description
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the reagents used.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution of the chloro group can yield various substituted benzamides .
Scientific Research Applications
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with significant biological activity.
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: A simpler analog without the thiazolidinone group.
3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: A compound lacking the indole moiety.
Uniqueness
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and thiazolidinone moieties allows for diverse interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-16-6-5-13(11-18(16)24-19(25)8-10-29(24,27)28)20(26)22-9-7-14-12-23-17-4-2-1-3-15(14)17/h1-6,11-12,23H,7-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGYTFGRHYXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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